EML 425 is classified as a small molecule inhibitor with a specific focus on histone acetyltransferase activity. It is derived from a series of benzylidenbarbituric acid derivatives, which have been explored for their potential in modulating epigenetic mechanisms . The compound has been cataloged under CAS Number 1675821-32-5, indicating its unique chemical identity for regulatory and research purposes .
The synthesis of EML 425 involves multiple steps typical of organic synthesis in medicinal chemistry. The key structural feature of EML 425 is the benzylidenbarbituric acid framework, which is synthesized through the condensation of barbituric acid derivatives with appropriate aldehydes.
The final product can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity .
EML 425 has a molecular formula of C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The compound features a distinct pyrimidinetrione core structure, which contributes to its biological activity:
The three-dimensional conformation of EML 425 allows for effective interaction with the active sites of CBP/p300, facilitating its role as an inhibitor .
As a histone acetyltransferase inhibitor, EML 425 primarily engages in non-covalent interactions with the active site residues of CBP and p300. The mechanism involves:
The IC50 values for EML 425 are reported as approximately 1.1 μM for CBP and 2.9 μM for p300, indicating its potency as an inhibitor .
The mechanism of action for EML 425 involves competitive inhibition at the enzymatic level:
This inhibition can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis, making it a significant compound for research into cancer biology and other diseases linked to epigenetic modifications .
EML 425 exhibits several notable physical and chemical properties:
These properties facilitate its use in laboratory settings for various biochemical assays and drug development studies .
EML 425 serves multiple scientific purposes:
EML 425 (Chemical Name: 5-[(4-Hydroxy-2,6-dimethylphenyl)methylene]-1,3-bis(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione) is a potent small-molecule inhibitor targeting the lysine acetyltransferase (KAT) activity of the transcriptional coactivators CBP (CREB-binding protein) and p300. Its molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.49 g/mol and a high purity of ≥98% (HPLC-confirmed) [1] [4] [7]. The compound exhibits reversible, non-competitive inhibition against both CBP (IC₅₀ = 2.9 μM) and p300 (IC₅₀ = 1.1 μM), with selectivity over other KATs like PCAF and GCN5 (>10 μM IC₅₀) [2].
Solubility and Stability: EML 425 is soluble in DMSO (100 mM stock concentration) but insoluble in aqueous buffers. It remains stable for ≥2 years when stored at –20°C in powder form [1] [4]. Table 1 summarizes key physicochemical properties:
Table 1: Physicochemical Profile of EML 425
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₄N₂O₄ |
CAS Number | 1675821-32-5 |
Molecular Weight | 440.49 g/mol |
Purity | ≥98% (HPLC) |
Solubility (DMSO) | 100 mM |
Storage Conditions | –20°C (desiccated) |
InChI Key | LUGQBJDYUPNAQQ-UHFFFAOYSA-N |
Cellular Activity: EML 425 is cell-permeable and reduces acetylation of histone H3 at lysine residues H3K9 and H4K5 in U937 leukemia cells in a time-dependent manner. This activity correlates with induction of apoptosis and cell-cycle arrest [2].
EML 425 emerged from a targeted medicinal chemistry effort to develop selective inhibitors of the CBP/p300 KAT domain. In 2015, Milite et al. employed a "molecular pruning" strategy to optimize a hit compound derived from bisubstrate inhibitors. The team replaced the unstable CoA moiety with non-hydrolyzable mimics, enhancing metabolic stability while retaining binding affinity [1].
Key structural modifications included:
This yielded EML 425 (designated Compound 7h in the seminal study), which demonstrated improved potency and selectivity compared to earlier inhibitors like garcinol [1] [4]. The discovery addressed a critical gap in epigenetic drug discovery, as prior CBP/p300 inhibitors suffered from off-target effects or poor cell permeability.
CBP and p300 are paralogous KATs that function as transcriptional coactivators by acetylating histones (e.g., H3K18, H3K27) and non-histone proteins (e.g., p53, STAT3). They are essential for:
EML 425 inhibits CBP/p300 by binding to an allosteric site adjacent to the catalytic core, disrupting acetyl-CoA utilization without competing with substrate peptides. This non-competitive mechanism reduces histone acetylation globally (Table 2) [1] [2]:
Table 2: Functional Impact of EML 425 on Epigenetic Marks
Affected Pathway | Observed Change | Biological Consequence |
---|---|---|
H3K9Ac / H4K5Ac | ↓ 60–80% (U937 cells) | Cell-cycle arrest |
CBP/p300 KAT activity | IC₅₀ = 1.1–2.9 μM | Transcriptional repression |
PCAF/GCN5 activity | No inhibition (IC₅₀ > 10 μM) | Target selectivity |
Therapeutic Rationale:
Comparative Note: Unlike bromodomain inhibitors (e.g., JQ1), which block recognition of acetylated histones, EML 425 directly prevents acetylation, offering complementary mechanistic insights [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7